3-Amino-5-fluorobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-5-fluorobenzotrifluoride involves the use of ethanol as a solvent . In one experiment, 4-Chloro-6,7-dimethoxyquinazoline and 3-fluoro-5-trifluoromethylaniline were placed in a dry two-neck flask and a condenser was adjusted. Ethanol was added and the mixture was refluxed for 60 minutes. After cooling, the precipitate was filtered, washed with ethanol, and dried in a vacuum oven .Molecular Structure Analysis
The molecular formula of this compound is C7H5F4N . The InChI code is 1S/C7H5F4N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 179.12 g/mol . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.56, indicating its lipophilicity .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies : A study by Schaefer et al. (1979) examined the nuclear magnetic resonance (NMR) spectra of various fluorobenzotrifluorides, including 3-amino-4-fluorobenzotrifluoride. This research is significant for understanding the spin-spin coupling constants and mechanisms in these compounds, which can be crucial for their applications in magnetic resonance imaging (MRI) and other spectroscopic techniques (Schaefer et al., 1979).
Fluorescence Studies : Budziak et al. (2019) conducted spectroscopic and theoretical investigations into dual fluorescence effects in certain thiadiazoles, which are related to benzotrifluorides. These studies are essential for developing new fluorescent probes and understanding the charge transfer processes within these molecules (Budziak et al., 2019).
Synthesis and Biological Properties : Hutchinson et al. (2001) explored the synthesis and in vitro biological properties of fluorinated benzothiazoles. These compounds, including fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, showed potential antitumor properties, highlighting their significance in medicinal chemistry (Hutchinson et al., 2001).
Synthesis in Continuous-Flow Millireactor : Chen et al. (2020) described the synthesis process of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor, demonstrating an efficient and safe protocol for the production of this compound. Such processes are crucial for the large-scale manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).
Optical and Dielectric Properties of Polyimide Thin Films : Jang et al. (2007) researched the impact of internal linkage groups of fluorinated diamine, including 2-aminobenzotrifluoride derivatives, on the optical and dielectric properties of polyimide thin films. Such studies are important for the development of materials with specific optical and electrical characteristics (Jang et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that it may interact with its targets through this mechanism.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its LogP values suggest it has moderate lipophilicity .
Action Environment
It’s known that the compound should be stored under inert gas at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.
Biochemical Analysis
Biochemical Properties
3-Amino-5-fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This interaction is crucial for studying the metabolic pathways and potential drug interactions involving cytochrome P450 .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of cytochrome P450 by binding to its active site, preventing the enzyme from metabolizing its substrates. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including liver toxicity and disruption of normal cellular processes. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and the cytochrome P450 enzyme system. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other xenobiotics. These interactions can affect metabolic flux and alter the levels of metabolites in the body, leading to changes in overall metabolic function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the localization and concentration of this compound within the body, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. These localization patterns can affect the compound’s effectiveness and its impact on cellular function .
properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKQODZOQAFYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371018 | |
Record name | 3-Amino-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
454-67-1 | |
Record name | 3-Fluoro-5-trifluoromethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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